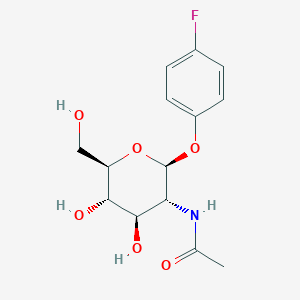

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside is a derivative of 2-acetamido-2-deoxy-D-glucose, which is a significant compound in the field of diagnostic imaging and biochemical research. The fluorine atom at the 4-position of the phenyl ring may influence the biological activity and physical properties of the molecule, making it a compound of interest for various biochemical applications.

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, an efficient one-pot synthesis of 2-deoxy-2-[18F]fluoroacetamido-D-glucopyranose, a compound with potential as a diagnostic imaging agent, has been reported. This synthesis involves halogen exchange, alkaline hydrolysis, and condensation, starting from [18F]fluoride and ethyl bromoacetate . Another study describes the synthesis of phenyl 2-acetamido-2-deoxy-4-O-α-L-fucopyranosyl-β-D-glucopyranoside, which, although not directly the same, shares a similar synthetic pathway that could potentially be adapted for the synthesis of 4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside .

Molecular Structure Analysis

The molecular structure of related glycosides has been established using 1H- and 13C-NMR spectroscopy . These techniques are crucial for confirming the structure of such complex molecules, including the position of the fluorine atom and the configuration of the sugar moiety.

Chemical Reactions Analysis

The chemical reactivity of the acetamido and deoxy functionalities in the glucose derivatives allows for further chemical modifications. For example, the mesylation and subsequent benzylation of benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside have been used to introduce a fluorine atom at a specific position on the sugar ring . These reactions are indicative of the types of chemical transformations that 4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the presence of the fluorine atom and the acetamido group. For instance, the introduction of a fluorine atom can significantly alter the lipophilicity and potentially the biological activity of the molecule . The synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose has shown that these modifications can lead to potent inhibitors of glycosaminoglycan biosynthesis .

科学的研究の応用

Synthesis and Enzymatic Studies

- Enzymatic Probes : The synthesis of specific disaccharide probes, such as GN2FG-DNP and GN2FG-F, was carried out to study the mechanism of hen egg white lysozyme. These compounds, related to 4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside, were used to understand the enzyme's substrate interactions and provided insights into the rate decrease upon fluorine substitution in the enzyme's action (Vocadlo & Withers, 2005).

Medical Diagnostics

- Diagnosis of GM2 Gangliosidoses : A study explored the synthesis and application of a related compound for diagnosing GM2 gangliosidoses using leukocytes. This research is significant for identifying specific genetic disorders, demonstrating the diagnostic potential of these compounds (Inui & Wenger, 1984).

Biochemical Analysis

- Protein-Glycan Interactions : Glycan-protein interactions were studied using derivatives of 4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside. These studies are crucial for understanding biochemical pathways and molecular interactions in various biological processes (Delmotte, Privat, & Monsigny, 1975).

Biochemical Synthesis

- Synthesis of Uridine Derivatives : The compound was used in the synthesis of uridine derivatives, showcasing its utility in the creation of complex biochemical structures (Thomas, Abbas, & Matta, 1988).

Clinical Biochemistry

- Clinical Biochemical Assays : It's utilized in colorimetric assays for urinary N-Acetyl-β-D-glucosaminidase (NAG), crucial for renal disease diagnosis. This demonstrates the compound's relevance in clinical settings (Yuen, Kind, Price, Praill, & Richardson, 1984).

Glycosaminoglycan Biosynthesis

- Study of Glycosaminoglycan Biosynthesis : Research on 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and galactose, related to the compound , has provided insights into the inhibition of glycosaminoglycan biosynthesis, a key aspect in cellular biology (Berkin, Szarek, & Kisilevsky, 2000).

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-(4-fluorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDDRJQCEWZUGG-DHGKCCLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)F)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)F)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)